molecular formula C22H23N5 B15102572 1-(4-methylbenzyl)-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(4-methylbenzyl)-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B15102572
M. Wt: 357.5 g/mol
InChI Key: HAOXYMLIDHKBAV-UHFFFAOYSA-N
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Description

1-(4-methylbenzyl)-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with a 4-methylbenzyl and a 4-(propan-2-yl)phenyl group

Preparation Methods

The synthesis of 1-(4-methylbenzyl)-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Substitution reactions: Introduction of the 4-methylbenzyl and 4-(propan-2-yl)phenyl groups can be carried out through nucleophilic substitution reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and scalable purification techniques.

Chemical Reactions Analysis

1-(4-methylbenzyl)-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aromatic rings or the pyrazolo[3,4-d]pyrimidine core.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-methylbenzyl)-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-methylbenzyl)-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. The exact pathways involved depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

1-(4-methylbenzyl)-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other similar compounds, such as:

    This compound analogs: These compounds have similar structures but with slight modifications in the substituents.

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure but differ in the substituents attached to the core.

    Benzyl-substituted pyrazolo[3,4-d]pyrimidines: These compounds have benzyl groups attached to the pyrazolo[3,4-d]pyrimidine core, similar to the compound .

The uniqueness of this compound lies in its specific combination of substituents, which can confer distinct chemical and biological properties compared to its analogs and derivatives.

Properties

Molecular Formula

C22H23N5

Molecular Weight

357.5 g/mol

IUPAC Name

1-[(4-methylphenyl)methyl]-N-(4-propan-2-ylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C22H23N5/c1-15(2)18-8-10-19(11-9-18)26-21-20-12-25-27(22(20)24-14-23-21)13-17-6-4-16(3)5-7-17/h4-12,14-15H,13H2,1-3H3,(H,23,24,26)

InChI Key

HAOXYMLIDHKBAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=NC=NC(=C3C=N2)NC4=CC=C(C=C4)C(C)C

Origin of Product

United States

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